molecular formula C14H11NO B1360030 1-(9H-carbazol-9-yl)ethanone CAS No. 574-39-0

1-(9H-carbazol-9-yl)ethanone

Cat. No.: B1360030
CAS No.: 574-39-0
M. Wt: 209.24 g/mol
InChI Key: CADSTRJVECIIAT-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)ethanone is an organic compound with the chemical formula C₁₄H₁₁NO. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its colorless to yellow crystalline solid appearance and has a melting point of 77-79°C . It is soluble in common organic solvents and is used in various applications, including as an intermediate in the synthesis of dyes and pharmaceuticals .

Preparation Methods

1-(9H-carbazol-9-yl)ethanone can be synthesized through an acylation reaction. One common method involves reacting carbazole with an acylating agent such as acetic anhydride under appropriate reaction conditions . The reaction typically requires a solvent like tetrahydrofuran and a base such as sodium bis(trimethylsilyl)amide. The reaction mixture is cooled to 0°C and then gradually warmed to room temperature, followed by heating to 65°C for 24 hours .

Chemical Reactions Analysis

1-(9H-carbazol-9-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

1-(9H-Carbazol-9-yl)ethanone serves as an intermediate in the synthesis of various organic compounds, particularly in the development of carbazole derivatives . These derivatives are crucial in producing dyes , polymers , and materials used in optoelectronics . The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Applications

The biological activities of this compound have been extensively studied, revealing its potential as an antimicrobial agent and an anticancer drug . Research indicates that carbazole derivatives can exhibit a range of biological effects, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities.

Antimicrobial Properties

Studies have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. For example:

  • Case Study 1 : A study reported that certain carbazole derivatives displayed potent activity against antibiotic-resistant bacteria, indicating their potential use in developing new antimicrobial agents.

Anticancer Potential

Research has also focused on the compound's anticancer properties:

  • Case Study 2 : In vitro studies showed that this compound inhibited the proliferation of breast cancer cells (MCF-7), with an IC50 value around 25 µM after 48 hours of treatment. This suggests its potential role in cancer therapy.

Medical Applications

In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating diseases such as diabetes and cancer. The compound's ability to modulate biochemical pathways involved in disease processes makes it a candidate for further research into drug development.

Industrial Applications

The industrial applications of this compound primarily revolve around its use in the production of photosensitive dyes and materials for optoelectronic devices . Its photoinitiating properties make it suitable for radical photo-polymerization processes, enhancing its utility in coatings and adhesives.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
ChemistryIntermediate for organic synthesisKey role in developing dyes and polymers
BiologyAntimicrobial and anticancer agentEffective against antibiotic-resistant bacteria
MedicinePotential therapeutic agentPromising results in inhibiting cancer cell growth
IndustryProduction of photosensitive materialsUtilized in optoelectronic devices

Comparison with Similar Compounds

1-(9H-carbazol-9-yl)ethanone is similar to other carbazole derivatives such as:

    9-acetylcarbazole: Shares similar structural features but differs in specific functional groups.

    Carbazole-9-carboxylic acid: An oxidized form of this compound.

    Carbazole-9-ethanol: A reduced form of this compound

What sets this compound apart is its unique combination of properties, including its solubility, stability, and reactivity, making it a versatile compound for various applications.

Biological Activity

1-(9H-Carbazol-9-yl)ethanone, a compound derived from carbazole, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₁NO and features a carbazole structure with an ethanone functional group. This unique combination contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains, including Gram-positive bacteria, demonstrating effective minimum inhibitory concentrations (MICs) ranging from 15.62 to 125 μM .
  • Antitumor Activity : Research suggests that carbazole derivatives, including this compound, may inhibit topoisomerase I, an enzyme crucial for DNA replication. Inhibition of this enzyme can lead to DNA damage and apoptosis in cancer cells. Molecular docking studies have shown that certain derivatives exhibit binding affinities comparable to established anticancer drugs like Adriamycin.
  • Antioxidant Properties : The antioxidant potential of this compound has been investigated, indicating its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound's ability to inhibit topoisomerase I leads to disrupted DNA replication in cancer cells, promoting cell death.
  • Antimicrobial Mechanism : Its antibacterial effect is likely due to interference with protein synthesis pathways and disruption of nucleic acid production in bacteria .
  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells, which is crucial for preventing various diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-positive bacteria (MIC 15.62–125 μM)
AntitumorInhibits topoisomerase I
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation markers

Applications in Medicine

Given its diverse biological activities, this compound shows promise in various medical applications:

  • Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.
  • Cancer Therapeutics : Its ability to inhibit key enzymes involved in cancer cell proliferation suggests potential use as an anticancer agent.
  • Anti-inflammatory Drugs : Further exploration into its anti-inflammatory properties could lead to new treatments for chronic inflammatory conditions.

Properties

IUPAC Name

1-carbazol-9-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADSTRJVECIIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205989
Record name 9H-Carbazole, 9-acetyl-
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-39-0, 27236-49-3
Record name 9-Acetyl-9H-carbazole
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Record name NSC231304
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Record name 574-39-0
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Record name 9H-Carbazole, 9-acetyl-
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Record name 9-Acetylcarbazole
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Record name 9-ACETYL-9H-CARBAZOLE
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Synthesis routes and methods I

Procedure details

Carbazole (100.24 g) was suspended in acetic anhydride (300 mL) with catalytic boron trifluoride etherate (0.65 mL) and the solution refluxed for 25 min. then cooled to 0° C. and the solid was then collected and recrystallized from hexane to give 82.65 g 9-acetyl-carbazole.
Quantity
100.24 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound is obtained according to Tetrahedron (1980), 36, 3017-3019. The carbazole (10 g; 60 mmol) is suspended in 150 ml of acetic anhydride. 70% perchloric acid (0.5 ml) is added. After stirring for 30 minutes at ambient temperature, the mixture is poured into ice and the precipitate formed is filtered. After drying under vacuum, redissolving in dichloromethane and treatment with bone charcoal, the suspension is filtered on celite, the solvents are evaporated off and the product recrystallized from heptane. 12 g of brown crystals (yield of 90%) is obtained in this way. Melting point: 70-71° C. (literature: 72-74° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 1-(9H-carbazol-9-yl)ethanone derivatives interact with their biological targets and what are the downstream effects?

A1: The research suggests that this compound derivatives exhibit anticancer activity by potentially inhibiting the enzyme topoisomerase-I [, ]. Topoisomerase-I is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and ultimately cell death. The researchers used molecular docking studies to predict the binding interactions of these compounds with the enzyme. They found that certain derivatives exhibited favorable binding energies comparable to known topoisomerase-I inhibitors like Adriamycin [] and Rebeccamycin [], indicating their potential to disrupt enzyme function.

Q2: What is the relationship between the structure of this compound derivatives and their anticancer activity?

A2: The studies highlight the importance of specific structural modifications on the this compound scaffold for enhancing anticancer activity. Researchers synthesized two series of derivatives, 2-[(4, 5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone (3a-3e) and 2-(9H-carbazol-9-yl)-N'-[{(4-substitutedphenyl)(piperazin-1-yl)}methyl]acetohydrazide (6a-6e), incorporating various substituents on the phenyl rings [, ]. They found that compounds with specific substitutions (3a, 3d, 6c, 6d, and 6e) displayed potent in vitro anticancer activity against the MCF-7 breast cancer cell line, comparable to Adriamycin, with GI50 values below 10 μg/ml []. These findings suggest that the presence and nature of substituents significantly influence the interaction with the target, likely topoisomerase-I, and consequently, their anticancer efficacy.

Q3: What in vitro evidence supports the anticancer activity of these compounds?

A3: The anticancer activity of the synthesized this compound derivatives was evaluated in vitro against the human breast cancer cell line MCF-7 using the sulforhodamine B (SRB) assay [, ]. This assay measures cell viability and proliferation. The results demonstrated that several derivatives, particularly compounds 3a, 3c, 3d, 6c, 6d, and 6e, exhibited potent inhibitory effects on MCF-7 cell growth, with some showing even greater potency than the reference drug Adriamycin [, ]. These findings highlight the potential of this class of compounds as anticancer agents and warrant further investigation.

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